5-Ethynyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
5-Ethynyl-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C12H12. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.
Preparation Methods
The synthesis of 5-Ethynyl-1,2,3,4-tetrahydronaphthalene can be achieved through several methodsThis can be done using various reagents and catalysts under controlled reaction conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Ethynyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group using hydrogen gas and a suitable catalyst like palladium on carbon.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethynyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Ethynyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, potentially affecting biological processes .
Comparison with Similar Compounds
5-Ethynyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated form of naphthalene, used as a hydrogen-donor solvent.
1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene: A derivative with hydroxyl groups, used in complex formation and organic synthesis.
Naphthalene: The parent compound, used in various industrial applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
5-ethynyl-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,5,7-8H,3-4,6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZSXQFCBGPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1CCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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